molecular formula C21H18N2O2S B2691659 3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-11-6

3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2691659
CAS No.: 1326848-11-6
M. Wt: 362.45
InChI Key: HAENYNIRUQMSGY-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with two 2-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a thieno[3,2-d]pyrimidine precursor in the presence of a catalyst, such as a Lewis acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Research has indicated that 3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibits several biological activities:

  • Antimicrobial Properties: Studies show effectiveness against various bacterial strains.
  • Anticancer Potential: The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Chemistry Applications

In synthetic chemistry:

  • Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules.
  • Ligand in Coordination Chemistry: Its unique structure allows it to act as a ligand in metal coordination complexes.

Material Science

The compound is explored for applications in:

  • Organic Semiconductors: Its electronic properties make it suitable for use in organic electronic devices.
  • Photovoltaic Cells: Research indicates potential use in enhancing the efficiency of solar cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of the thieno[3,2-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Biological Activity

The compound 3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a thieno[3,2-d]pyrimidine core with two methylphenyl substituents. This unique configuration is significant for its biological activity, particularly in targeting specific enzymes and receptors involved in disease processes.

Synthesis and Derivatives

Research has shown that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance biological activity. For instance, derivatives of thieno[3,2-d]pyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory effects on various cancer cell lines and enzymes. Notably, studies have indicated that substituents can influence the compound's potency and selectivity against targets like PARP-1 and EZH2 .

Anticancer Properties

Several studies have focused on the anticancer potential of thieno[3,2-d]pyrimidine derivatives:

  • Inhibition of Cancer Cell Proliferation : The compound exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating effective growth inhibition .
  • Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in DNA repair and cell cycle regulation. For example, PARP-1 inhibitors are crucial in enhancing the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • EZH2 Inhibition : Structural modifications to the thieno[3,2-d]pyrimidine scaffold have resulted in potent EZH2 inhibitors. One study reported an IC50 value of 0.55 μM for a derivative against EZH2 in various cancer cell lines .
  • MIF Inhibition : Another study highlighted the compound's potential as a selective inhibitor of MIF (Macrophage Migration Inhibitory Factor), with derivatives showing IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

CompoundTargetIC50 Value (μM)Comments
12eEZH20.55High antitumor activity with low toxicity
5dMIF7.2Enhanced potency compared to other analogs
9kLHRH0.06Potent antagonist with significant biological effects

This table summarizes key findings from various studies that illustrate how structural variations impact biological efficacy.

Case Study 1: Antiproliferative Activity

A study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative effects on multiple cancer cell lines. The most active compounds demonstrated significant reductions in cell viability through apoptosis induction mechanisms .

Case Study 2: Enzyme Inhibition Profiles

Another research effort focused on evaluating the inhibitory profiles against MIF and EZH2. The results indicated that specific substitutions on the thieno[3,2-d]pyrimidine scaffold could enhance binding affinity and selectivity towards these targets .

Properties

IUPAC Name

3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-7-3-5-9-16(14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-10-6-4-8-15(17)2/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEJOMLTCITQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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